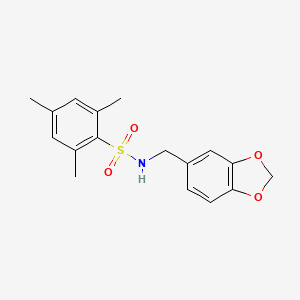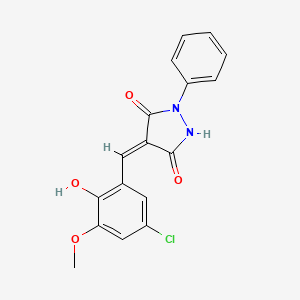![molecular formula C16H23NO2 B5741305 1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)
1-[(3,4-dimethylphenoxy)acetyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dimethylphenoxy)acetyl]azepane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DPAZA and is a member of the azepane family. DPAZA has a unique chemical structure that makes it a promising candidate for various applications.
作用机制
The mechanism of action of DPAZA is not fully understood. However, studies have shown that DPAZA can interact with biological molecules such as enzymes and receptors. DPAZA has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. DPAZA has also been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
DPAZA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DPAZA can inhibit the growth of cancer cells such as breast cancer, lung cancer, and leukemia cells. DPAZA has also been found to exhibit antifungal activity against Candida albicans. In vivo studies have shown that DPAZA can improve cognitive function in animal models of Alzheimer's disease. DPAZA has also been found to exhibit analgesic and anti-inflammatory effects in animal models.
实验室实验的优点和局限性
DPAZA has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. DPAZA has also been found to exhibit low toxicity, which makes it a promising candidate for various applications. However, DPAZA has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. DPAZA also requires further optimization to improve its yield and purity.
未来方向
There are several future directions for DPAZA research. In drug discovery, DPAZA can be further explored as a potential inhibitor of enzymes involved in various diseases such as Alzheimer's disease, cancer, and fungal infections. DPAZA can also be used as a building block for the synthesis of new materials with unique properties. In catalysis, DPAZA can be used as a ligand for the synthesis of new chiral catalysts that can be used in asymmetric synthesis. Overall, DPAZA has the potential to be a valuable compound in various fields and requires further research to fully explore its properties and applications.
Conclusion
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]azepane is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of DPAZA is a multi-step process that requires optimization to improve its yield and purity. DPAZA has been extensively studied for its potential applications in drug discovery, material science, and catalysis. DPAZA has several advantages for lab experiments, but also has some limitations that require further optimization. Overall, DPAZA has the potential to be a valuable compound in various fields and requires further research to fully explore its properties and applications.
合成方法
The synthesis of DPAZA is a multi-step process that involves the reaction of 3,4-dimethylphenol with acetyl chloride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 1-azepanamine to form DPAZA. The yield of DPAZA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
DPAZA has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, DPAZA has been found to exhibit antitumor, antifungal, and antibacterial activities. DPAZA has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. In material science, DPAZA has been used as a building block for the synthesis of functional materials such as dendrimers, polymers, and metal-organic frameworks. In catalysis, DPAZA has been used as a ligand for the synthesis of chiral catalysts that can be used in asymmetric synthesis.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-8-15(11-14(13)2)19-12-16(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYCMTISPQQAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3,4-dimethylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)


![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)